N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-15-6-8-18(9-7-15)33(29,30)27-12-10-16(11-13-27)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14,16H,10-13H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSDITRKIDHBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tosyl chloride, piperidine, and carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Tosyl chloride and other electrophilic reagents are used for substitution reactions.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial, antitumor, and antioxidant properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-oxadiazole derivatives provide insights into its hypothetical pharmacological profile. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The benzofuran-2-yl group in the target compound may offer stronger π-π stacking interactions with fungal cytochrome P450 enzymes compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan-2-yl groups. This could theoretically enhance target binding but requires empirical validation.
- LMM11’s furan-2-yl substituent demonstrates superior antifungal potency over LMM5, suggesting smaller heterocyclic groups may optimize steric compatibility with fungal targets .
Amide/Sulfonamide Group Influence :
- The target compound’s tosylpiperidine carboxamide group is bulkier and more electron-withdrawing than the sulfonamide groups in LMM5 and LMM11. This could improve metabolic stability but reduce solubility, as seen in the reliance on DMSO/Pluronic F-127 for solubilization across all compounds .
Solubility Challenges: All three compounds require non-ionic surfactants for solubilization, indicating inherent hydrophobicity.
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran ring : Known for its diverse biological activities.
- Oxadiazole ring : Associated with various pharmacological properties.
- Piperidine moiety : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 466.51 g/mol |
| CAS Number | 922044-21-1 |
Research indicates that this compound exhibits multiple mechanisms of action:
-
Anticancer Activity :
- The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by disrupting microtubule dynamics .
- A study reported a significant reduction in cell viability in DU-145 prostate cancer cells with an IC50 value in the low micromolar range .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- The presence of the oxadiazole ring is crucial for anticancer activity, as evidenced by SAR studies that optimized terminal substituents to enhance potency .
- Variations in the tosyl group and piperidine substituents have been explored to improve solubility and selectivity against specific cancer types.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- In Vitro Anticancer Studies :
- Antimicrobial Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
